molecular formula C12H16NNa3O16S2 B2912725 Heparin disaccharide III-S sodium salt CAS No. 136098-03-8

Heparin disaccharide III-S sodium salt

カタログ番号: B2912725
CAS番号: 136098-03-8
分子量: 563.34
InChIキー: KNWWWYJQBVFLQC-LXROVJCJSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heparin disaccharide III-S sodium salt is a chemically synthesized compound derived from heparin, a naturally occurring anticoagulant. It is a disaccharide unit consisting of α-ΔUA-2S-[1→4]-GlcNS, where ΔUA represents 4-deoxy-L-threo-hex-4-enopyranosyluronic acid, and GlcNS represents N-sulfo-D-glucosamine. This compound is primarily used in scientific research to study the structure and function of heparin and its derivatives .

準備方法

Synthetic Routes and Reaction Conditions: Heparin disaccharide III-S sodium salt is produced through the enzymatic digestion of heparin using heparinase I and II. The process involves the selective cleavage of heparin polysaccharides to yield specific disaccharide units. The reaction conditions typically include a controlled pH environment and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion followed by purification processes such as high-performance liquid chromatography (HPLC). The purified product is then lyophilized to obtain a stable powder form suitable for research applications .

化学反応の分析

Types of Reactions: Heparin disaccharide III-S sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Heparin disaccharide III-S sodium salt is widely used in scientific research due to its structural similarity to natural heparin. Its applications include:

    Chemistry: Studying the structure-function relationship of glycosaminoglycans.

    Biology: Investigating the role of heparin in cellular processes such as cell signaling and proliferation.

    Medicine: Developing anticoagulant therapies and studying heparin’s interaction with proteins.

    Industry: Producing heparin-like compounds for pharmaceutical applications

作用機序

Heparin disaccharide III-S sodium salt exerts its effects by mimicking the structure of natural heparin. It interacts with various proteins, including antithrombin III, to inhibit blood coagulation. The compound binds to specific sites on these proteins, enhancing their activity and leading to the inhibition of thrombin and factor Xa, key enzymes in the coagulation cascade .

類似化合物との比較

Uniqueness: Heparin disaccharide III-S sodium salt is unique due to its specific sulfation pattern, which imparts distinct biological activities. Its ability to selectively inhibit coagulation factors makes it a valuable tool in anticoagulant research and therapy development .

生物活性

Heparin disaccharide III-S sodium salt (HD-IIIS) is a specific oligosaccharide derived from heparin, a naturally occurring anticoagulant. This compound has garnered significant attention due to its unique structural properties and biological activities, particularly in anticoagulation and anti-inflammatory processes. This article provides an overview of the biological activity of HD-IIIS, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₁₂H₁₆NNa₃O₁₆S₂
  • Molecular Weight : 563.35 g/mol
  • CAS Number : 136098-03-8
  • Solubility : Soluble in water (pH 5.5 to 7.0)

HD-IIIS exhibits its biological activity primarily through its interaction with antithrombin III (AT), a key protein in the coagulation cascade. The binding of HD-IIIS to AT enhances the inhibition of thrombin and factor Xa, crucial components in blood clot formation. Although HD-IIIS is less potent than unfractionated heparin, its smaller size allows for more precise research applications.

Biological Activities

  • Anticoagulant Activity
    • HD-IIIS inhibits blood clotting by enhancing the activity of antithrombin III.
    • Studies indicate that it may offer a safer alternative in anticoagulation therapies due to a reduced risk of heparin-induced thrombocytopenia (HIT) compared to traditional heparin treatments .
  • Anti-inflammatory Properties
    • Research suggests that HD-IIIS can modulate inflammatory signaling pathways, potentially benefiting conditions such as inflammatory bowel disease .
    • It has been shown to interact with various inflammatory mediators, influencing their activity and stability.
  • Cell Signaling Modulation
    • HD-IIIS plays a role in cell signaling processes by interacting with growth factors and other proteins involved in cellular communication .
    • Its structural characteristics allow it to serve as a tool for studying protein interactions related to heparan sulfate and heparin.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AnticoagulantBinds to antithrombin III
Anti-inflammatoryModulates inflammatory pathways
Cell signalingInteracts with growth factors

Case Studies

  • Anticoagulant Efficacy
    A study involving patients with central venous catheters compared the efficacy of HD-IIIS against sodium citrate flush solutions. The results indicated that while both treatments maintained catheter patency, HD-IIIS exhibited lower rates of catheter-related infections compared to traditional heparin treatments .
  • Inflammatory Response Modulation
    In vitro studies demonstrated that HD-IIIS could reduce the expression of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential applications in managing chronic inflammatory conditions .

特性

IUPAC Name

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO16S2.3Na/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWWWYJQBVFLQC-LXROVJCJSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16NNa3O16S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。